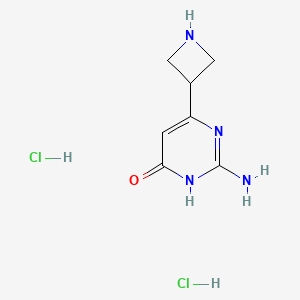

2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride

Overview

Description

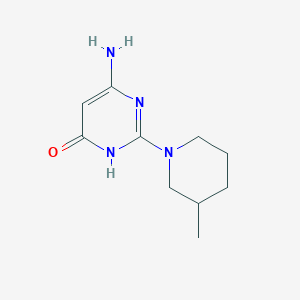

“2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride” is a chemical compound with the molecular weight of 151.17 . It’s a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Molecular Structure Analysis

The InChI code for “2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride” is 1S/C7H9N3O/c11-6-1-2-9-7(10-6)5-3-8-4-5/h1-2,5,8H,3-4H2,(H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Transformation in Drug Research

Cyclic β-amino acids, including structures derived from 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride, have garnered interest due to their biological significance, impacting drug research significantly over the past decades. Various metathesis reactions such as ring-opening, ring-closing, and cross metathesis are employed extensively to access either alicyclic β-amino acids or other densely functionalized derivatives of this compound class. This approach is highlighted for its versatility, robustness, and efficiency in synthesizing and functionalizing cyclic β-amino acids, demonstrating a broad application in synthetic and medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).

Anti-inflammatory and Pharmacological Effects of Pyrimidines

Pyrimidine derivatives, including those related to 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride, are known for their wide range of pharmacological effects. These effects include antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and notably, anti-inflammatory activities. The anti-inflammatory effects of pyrimidines are attributed to their inhibition of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. This review emphasizes the significant anti-inflammatory potential of pyrimidine derivatives and suggests directions for developing new pyrimidines as anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Catalysis in Pyrimidine Synthesis

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, closely related to the core structure of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride, is crucial for medicinal and pharmaceutical industries due to its synthetic applicability and bioavailability. The utilization of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, is reviewed, showcasing the broad applicability and intensive investigation of these scaffolds in recent years. This highlights the role of catalysts in achieving structural diversity and optimizing the synthesis process for pyranopyrimidine derivatives, indicating a strong interest in these compounds for developing lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).

Structural and Medicinal Insights

Pyrimidine derivatives, including those structurally akin to 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride, are a prominent class of organic compounds with a broad spectrum of pharmacological activity. These activities span across antiviral, psychotropic, antimicrobial, antitumor, antifungal, and antiparasitic effects. The systematic analysis of pyrimidine derivatives from a pharmacological perspective lays the groundwork for the discovery of new, highly effective, and safe medicines, highlighting the pyrimidine core as a promising scaffold for drug development (Chiriapkin, 2022).

Safety and Hazards

properties

IUPAC Name |

2-amino-4-(azetidin-3-yl)-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O.2ClH/c8-7-10-5(1-6(12)11-7)4-2-9-3-4;;/h1,4,9H,2-3H2,(H3,8,10,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUMCYUWGGQJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=O)NC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1449743.png)

![4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid](/img/structure/B1449749.png)

![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid](/img/structure/B1449750.png)

![6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1449757.png)

![8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1449759.png)

![Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449762.png)